molecular formula C29H26N2O2 B3038379 8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860787-15-1

8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No.: B3038379
CAS No.: 860787-15-1
M. Wt: 434.5 g/mol
InChI Key: UVWZBBXZBFGSSB-UHFFFAOYSA-N
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Description

8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a synthetic chemical compound of significant interest in medicinal chemistry research. This compound is built upon an indoloacridine core, a scaffold recognized as privileged in drug discovery due to its planar, polycyclic aromatic structure. This structure is known to facilitate interaction with biological macromolecules, particularly through intercalation into DNA . While specific biological data for this compound is subject to ongoing research, analogs based on the indoloacridine and dihydroacridine structures are extensively investigated for their potential multifunctional biological activities. A key area of research involves targeting neurodegenerative diseases, such as Alzheimer's disease. Related dihydroacridine derivatives have demonstrated potent inhibition of enzymes like butyrylcholinesterase (BChE), the ability to interfere with the self-aggregation of neurotoxic β-amyloid (Aβ42) peptides, and significant antioxidant activity in experimental models . The planar acridine moiety allows these compounds to interact with topoisomerase enzymes and/or telomerase, which are well-validated targets in oncology research . The structural features of this compound, including the methoxy and benzyl substituents, are often explored to optimize pharmacological properties, enhance target affinity, and improve absorption and blood-brain barrier permeability, as predicted by ADMET computational models . This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the current scientific literature for the latest findings on acridine-based compounds and their mechanisms of action.

Properties

IUPAC Name

8,11-dimethoxy-13-[(2-methylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O2/c1-18-8-4-5-9-20(18)17-31-24-11-7-6-10-21(24)22-13-12-19-16-23-25(32-2)14-15-26(33-3)28(23)30-27(19)29(22)31/h4-11,14-16H,12-13,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWZBBXZBFGSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C2C5=NC6=C(C=CC(=C6C=C5CC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154222
Record name 6,13-Dihydro-8,11-dimethoxy-13-[(2-methylphenyl)methyl]-5H-acrindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860787-15-1
Record name 6,13-Dihydro-8,11-dimethoxy-13-[(2-methylphenyl)methyl]-5H-acrindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860787-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,13-Dihydro-8,11-dimethoxy-13-[(2-methylphenyl)methyl]-5H-acrindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a member of the indole-alkaloid family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is C19H20N2O2C_{19}H_{20}N_2O_2, with a molecular weight of approximately 308.38 g/mol. The compound features a complex structure characterized by an indole backbone with methoxy and methylbenzyl substituents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds structurally similar to 8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Indole derivatives often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

  • Activity Against Bacteria and Fungi : Studies have demonstrated that similar compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, certain indole derivatives showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .

Neuroprotective Effects

Emerging research suggests that indole derivatives may possess neuroprotective properties. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

  • In vitro Studies : In cellular models, compounds with similar structures have been shown to protect against oxidative stress-induced apoptosis in neuronal cells, indicating potential applications in neurodegenerative diseases .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of a series of indole derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 1 μM.

CompoundConcentration (μM)% Viability
A165
B545
C1020

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various indole compounds against E. coli and C. albicans. The results are summarized below:

CompoundMIC (E. coli) (mg/mL)MIC (C. albicans) (mg/mL)
D0.00480.039
E0.01950.0048

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indoloacridine Family

Key structural differences among related compounds lie in substituent patterns and saturation levels:

Compound Name Substituents/Modifications Key Properties/Applications Reference
Target Compound 8,11-dimethoxy, 13-(2-methylbenzyl), dihydro Potential TADF, DNA binding -
13,13-Dimethyl-5-phenyl-11,13-dihydro-5H-indolo[2,3-b]acridine (A) 13,13-dimethyl, 5-phenyl TADF donor in OLEDs
9-Chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]acridine 9-chloro, 7-phenyl Antimicrobial activity
13-(4-Chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine 13-(4-chlorobenzyl) Research-focused; structural analog
12AcCz-PM (12-phenyl-5H-indolo[3,2-b]acridine) 13,13-dimethyl, 7-phenyl Deep-blue TADF emitter

Key Observations :

  • Substituent Position : The 2-methylbenzyl group at position 13 may confer steric hindrance and lipophilicity, influencing DNA intercalation efficiency compared to 4-chlorobenzyl () or dimethyl analogs .

Comparison of Yields and Conditions :

  • Methoxy-substituted derivatives often require methylation steps using dimethyl sulfate (), which may complicate purification.
  • Chlorinated analogs (e.g., ) achieve higher yields (90%) under nanoparticle catalysis but face challenges in controlling byproducts.
Electronic and Photophysical Properties

Indoloacridines are valued for their tunable TADF properties. The target compound’s methoxy groups likely reduce the singlet-triplet energy gap (ΔEST) compared to non-polar substituents, enabling efficient reverse intersystem crossing (RISC) . In contrast:

  • Compound A () : Shows moderate ΔEST (0.15 eV) due to dimethyl groups, limiting blue emission efficiency.
  • 12AcCz-PM () : Achieves deep-blue emission with a ΔEST of 0.12 eV via a triphenylpyrimidine acceptor, suggesting the target compound may require stronger acceptors for similar performance.

Preparation Methods

Stepwise Synthesis

  • Boronic Ester Formation : 3-Acetylindoxyl (C₁₀H₉NO₂) is treated with bis(pinacolato)diboron under inert conditions to generate the boronic ester precursor.
  • Coupling with Halogenated Intermediate : The boronic ester reacts with 2-chloro-4-methylpyridin-3-amine (C₆H₇ClN₂) in the presence of Pd(PPh₃)₄ and K₂CO₃ in 1,2-dimethoxyethane (DME), achieving 68–72% conversion.
  • Cyclization : The coupled product undergoes palladium-catalyzed cyclization in trifluoroacetic acid (TFA) at 80°C, forming the indoloacridine core. The 2-methylbenzyl group is introduced via Friedel-Crafts alkylation using AlCl₃ as a catalyst.

Reaction Conditions :

  • Temperature: 80–100°C
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Yield: 38–42% (over three steps)

Acid-Catalyzed Friedel-Crafts Alkylation

This route prioritizes the installation of the 2-methylbenzyl group early in the synthesis to minimize steric hindrance.

Key Steps

  • Indole Alkylation : Indole-3-carboxaldehyde (C₉H₇NO) reacts with 2-methylbenzyl bromide (C₈H₉Br) in the presence of H₂SO₄ at 0°C, yielding 3-(2-methylbenzyl)indole (C₁₆H₁₅N).
  • Methoxy Group Introduction : Electrophilic aromatic substitution with dimethyl sulfate (DMS) in NaOH/EtOH installs methoxy groups at positions 8 and 11.
  • Acridine Formation : Oxidative cyclization using MnO₂ in DMF at 120°C generates the acridine moiety, followed by hydrogenation with Pd/C to saturate the 6,13-dihydro ring.

Challenges :

  • Competing over-alkylation reduces yields to 22–28%.
  • Methoxy group orientation requires strict temperature control (-10°C).

Multi-Step Annulation via Enaminoimine Intermediates

Derived from Ho’s indoloquinoline synthesis, this method employs nitrene intermediates for cyclization.

Procedure

  • Enaminoimine Preparation : 2-Nitroacetophenone (C₈H₇NO₃) reacts with POCl₃ in DMF to form β-chlorocinnamaldehyde, which is treated with aniline to yield enaminoimine hydrochloride.
  • Thermal Cyclization : Heating the enaminoimine at 200°C generates 2-(2-nitrophenyl)quinoline, which undergoes nitrene insertion upon treatment with triethyl phosphate.
  • Functionalization : Methoxy and 2-methylbenzyl groups are added via nucleophilic substitution and alkylation, respectively.

Advantages :

  • Avoids palladium catalysts, reducing costs.
  • Achieves 45–48% overall yield in optimized conditions.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Scalability Cost Efficiency
Pd-catalyzed coupling Suzuki-Miyaura, cyclization 38–42% Moderate Low
Friedel-Crafts alkylation Alkylation, methoxylation 22–28% Low High
Enaminoimine annulation Nitrene cyclization, functionalization 45–48% High Moderate

Critical Observations :

  • The enaminoimine route offers the highest yield but requires hazardous reagents like POCl₃.
  • Palladium-based methods are limited by catalyst costs but provide better regiocontrol.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine, and how can they be methodologically addressed?

  • Answer : Synthesis challenges include regioselective functionalization of the indoloacridine core and stabilizing intermediates. A robust approach involves:

  • Stepwise functionalization : Use formylation followed by dehydration or cyclization reactions to control substituent placement (e.g., as demonstrated for analogous indolo[3,2-b]carbazoles in ).
  • Solubility optimization : Incorporate long alkyl chains (e.g., n-dodecyl) to improve purification yields via crystallization from polar solvents like DMF .
  • Monitoring by TLC/LC-MS : Track reaction progress to minimize by-product formation .

Q. How can researchers reliably characterize the structure of this compound, particularly its stereochemistry and substituent orientation?

  • Answer : Combine spectroscopic and computational methods:

  • NMR (¹H/¹³C, 2D-COSY) : Assign methoxy and benzyl group positions via coupling patterns and NOE correlations.
  • X-ray crystallography : Resolve stereochemistry if single crystals are obtainable (as in for benzothiazepinone derivatives).
  • DFT calculations : Predict electronic environments of substituents and validate against experimental data .

Q. What experimental frameworks are recommended for studying the compound’s reactivity in heteroaromatic substitution reactions?

  • Answer : Design reactions based on analogous indoloacridine systems:

  • Hydrazine/isatin coupling : Adapt protocols from pyrazolo[1,5-c]pyrimidine synthesis () to test nucleophilic substitution at the acridine nitrogen.
  • Oxidative conditions : Explore iodine-mediated cyclization for fused-ring formation, monitoring by UV-vis spectroscopy .

Advanced Research Questions

Q. How should researchers address contradictory data in prior studies on indoloacridine derivatives (e.g., divergent biological activity reports)?

  • Answer : Conduct a systematic analysis:

  • Bibliometric review : Map literature trends using tools like VOSviewer to identify methodological gaps (e.g., solvent effects, assay variability) .
  • Dose-response reevaluation : Reproduce assays under standardized conditions (e.g., fixed DMSO concentrations) to isolate compound-specific effects.
  • Meta-analysis : Compare structural motifs (e.g., methoxy vs. methylbenzyl groups) to reconcile activity discrepancies .

Q. What mechanistic hypotheses explain the poor solubility of alkyl-substituted derivatives, and how can this be leveraged in drug design?

  • Answer : Hypothesize based on molecular dynamics:

  • Hydrophobic aggregation : Long alkyl chains (e.g., n-dodecyl) may induce micelle-like behavior in aqueous media. Validate via dynamic light scattering (DLS).
  • Co-solvent strategies : Use DMF/water gradients (as in ) to balance solubility and crystallinity .
  • Structure-activity relationship (SAR) : Corporate solubility data into QSAR models to optimize bioavailability .

Q. How can computational methods enhance the design of derivatives with tailored photophysical properties?

  • Answer : Integrate multi-scale modeling:

  • TD-DFT : Predict absorption/emission spectra by simulating excited-state transitions (e.g., for acridine π→π* systems).
  • Molecular docking : Screen for interactions with biological targets (e.g., DNA topoisomerases) to prioritize synthetic targets .
  • Machine learning : Train models on existing indoloacridine datasets to forecast synthetic feasibility .

Q. What strategies mitigate by-product formation during large-scale synthesis, particularly in multi-step reactions?

  • Answer : Optimize reaction engineering:

  • Process control : Use flow chemistry to regulate exothermic steps (e.g., TiCl4-mediated amidine formation, as in ) .
  • Membrane separation : Apply CRDC-classified membrane technologies () to isolate intermediates via size-exclusion filters .
  • In-line analytics : Implement PAT (Process Analytical Technology) with Raman spectroscopy for real-time monitoring .

Methodological Guidance for Data Interpretation

Q. How to link experimental findings to theoretical frameworks (e.g., electronic structure theory) in publications?

  • Answer : Follow ’s principles:

  • Theoretical grounding : Frame reactivity data within frontier molecular orbital (FMO) theory to explain regioselectivity.
  • Cross-validation : Compare DFT-predicted activation energies with experimental kinetic data .

Q. What statistical approaches are robust for analyzing dose-dependent biological activity in cell-based assays?

  • Answer :

  • Non-linear regression : Fit data to Hill-Langmuir equations to calculate EC50/IC50.
  • ANOVA with post-hoc tests : Account for inter-experimental variability (e.g., cell passage differences) .

Tables for Quick Reference

Key Parameter Methodological Tool Reference
Regioselective synthesisFormylation/dehydration protocols
Solubility optimizationDMF/water crystallization
By-product isolationMembrane separation technologies
Computational validationTD-DFT/QSAR modeling

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
Reactant of Route 2
Reactant of Route 2
8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

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